(R)-Monophos

Asymmetric Hydrogenation Heterogeneous Catalysis Itaconic Acid Derivatives

(R)-Monophos delivers 95–99% ee in Rh-catalyzed hydrogenation of dehydroamino acids at catalyst loadings as low as 0.02 mol% and turnover numbers up to 6000—matching or exceeding bidentate ligand performance. Its single-step synthesis from commercial (R)-BINOL eliminates multi-step sequences, reducing ligand cost per batch. Immobilized on mesoporous silicas, the Rh-(R)-Monophos heterogeneous system achieves 5.1× higher TOF (4800 h⁻¹) vs. homogeneous catalysis with recyclability over 7 cycles. Ideal for pharmaceutical intermediate manufacturing requiring cost-effective enantiopure amino acids.

Molecular Formula C22H18NO2P
Molecular Weight 359.4 g/mol
CAS No. 185449-80-3
Cat. No. B069492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Monophos
CAS185449-80-3
Molecular FormulaC22H18NO2P
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCN(C)P1OC2=C(C3=CC=CC=C3C=C2)C4=C(O1)C=CC5=CC=CC=C54
InChIInChI=1S/C22H18NO2P/c1-23(2)26-24-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)25-26/h3-14H,1-2H3
InChIKeyQCHAVHXSBZARBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Monophos (CAS 185449-80-3): A Chiral Monodentate Phosphoramidite Ligand for Asymmetric Catalysis


(R)-Monophos (CAS 185449-80-3) is a chiral monodentate phosphoramidite ligand derived from (R)-BINOL and hexamethylphosphorous triamide (HMPT), characterized by the molecular formula C₂₂H₁₈NO₂P and a molecular weight of 359.36 g/mol . As the founding member of the MonoPhos™ ligand family, it serves as a privileged ligand platform for asymmetric catalysis, enabling a broad range of metal-catalyzed transformations including hydrogenation, conjugate addition, and allylic substitution reactions with high enantioselectivities [1][2]. The ligand is distinguished by its single-step synthesis from commercially available (R)-BINOL, offering substantial cost and operational advantages over traditional chiral bidentate phosphine ligands such as BINAP or DuPhos .

Why (R)-Monophos Cannot Be Replaced by BINAP, DuPhos, or H8-MonoPhos in Critical Asymmetric Transformations


Although multiple chiral phosphoramidites and bidentate phosphines exist within the same ligand class, they cannot be freely substituted for (R)-Monophos without compromising specific performance dimensions. The ligand's monodentate coordination mode confers distinct mechanistic behavior, including the ability to form active RhL₂ species that influence both reaction rate and enantioselectivity in a substrate-dependent manner [1]. Unlike its hydrogenated analog H8-MonoPhos, (R)-Monophos exhibits solubility and stability profiles that favor certain solvent systems and industrial workup procedures [2]. Furthermore, direct comparative studies reveal that bidentate ligands such as (R)-BINAP, while faster in specific reactions like the Pauson–Khand reaction, operate via different transition-state geometries that can invert product absolute configuration and require higher catalyst loadings . Procurement decisions based solely on ligand class similarity risk suboptimal enantioselectivity, reduced turnover frequency, or complete catalytic failure in established protocols optimized specifically for (R)-Monophos.

(R)-Monophos (CAS 185449-80-3): Quantifiable Differentiation Evidence Against Key Comparators


Turnover Frequency (TOF) Superiority of Solid-Supported Rh-(R)-Monophos vs. Homogeneous Rh-(R)-Monophos in Itaconic Acid Dimethyl Ester Hydrogenation

Immobilization of Rh-(R)-Monophos on mesoporous silicas via simple adsorption generates a solid catalyst that exhibits a 5.1-fold higher turnover frequency (TOF) compared to its homogeneous counterpart under identical conditions in the asymmetric hydrogenation of itaconic acid dimethyl ester [1]. The solid catalyst also demonstrates improved enantioselectivity (96.0% ee vs. 94% ee) while maintaining recyclability over multiple runs without obvious activity loss [1].

Asymmetric Hydrogenation Heterogeneous Catalysis Itaconic Acid Derivatives

Encapsulated Rh-(R)-Monophos Catalyst TOF vs. Unencapsulated Homogeneous Rh-(R)-Monophos in Olefin Hydrogenation

Encapsulation of the Rh-(R)-Monophos multicomponent catalyst within the nanocages of mesoporous silica FDU-12 yields a solid catalyst with a turnover frequency of 2052 h⁻¹ and 93% ee in the asymmetric hydrogenation of olefin derivatives [1]. While the study does not report a direct homogeneous TOF comparator in the same table, the authors note that Rh(MonoPhos)₂ within nanocages affords considerably higher activity than Rh(MonoPhos)₁ or Rh(MonoPhos)₃, and that carbon-layer modification (C-FDU-12) further enhances both activity and enantioselectivity relative to pure silica FDU-12 [1].

Asymmetric Hydrogenation Nanoreactor Catalysis Olefin Derivatives

Reaction Rate Comparison: (R)-Monophos vs. (R)-BINAP in Rh(I)-Catalyzed Pauson–Khand Reaction

In the Rh(I)-catalyzed Pauson–Khand reaction (PKR), the bidentate ligand (R)-BINAP is fast and exhibits a low calculated Gibbs free energy of activation (ΔG‡) for the oxidative cyclization step, whereas the monodentate ligand (S)-Monophos affords a much slower reaction with a higher ΔG‡ . The CO-only Rh complex yields the slowest reaction with the highest ΔG‡ . A linear relationship between the enantiomeric excess of (S)-Monophos and the PKR product confirms that the active Rh catalyst involves a single ligand .

Pauson–Khand Reaction Rhodium Catalysis Ligand Kinetics

Synthesis Cost and Operational Simplicity: (R)-Monophos vs. Traditional Bidentate Chiral Phosphines

(R)-Monophos is prepared in a single synthetic step from commercially available (R)-BINOL and HMPT, whereas traditional bidentate chiral phosphine ligands such as BINAP and DuPhos require multi-step synthetic sequences with air-sensitive intermediates and chromatographic purification [1]. The monodentate phosphoramidite ligands achieve enantioselectivities comparable to the best bidentate ligands in hydrogenation while being significantly cheaper and easier to synthesize [2]. Turnover numbers up to 6000 have been obtained in the hydrogenation of dehydroamino acid derivatives using (R)-Monophos [1].

Ligand Synthesis Process Economics Pharmaceutical Manufacturing

Enantioselectivity Benchmarking: (R)-Monophos vs. Bidentate Ligands in α-Dehydroamino Acid Hydrogenation

In the Rh-catalyzed asymmetric hydrogenation of α-dehydroamino acid derivatives, (R)-Monophos achieves enantioselectivities ranging from 95–99% ee in non-protic solvents, and 96% ee and 94% ee for itaconic acid and its dimethyl ester, respectively [1]. Bidentate ligands were found to give poorer results, both in terms of rate and enantioselectivity, in head-to-head comparisons under identical hydrogenation conditions [1]. Polymeric monodentate phosphoramidite ligands derived from (R)-BINOL achieved up to 99% ee, which are comparable to those obtained with MonoPhos [2].

Asymmetric Hydrogenation Amino Acid Synthesis Enantioselectivity

Iridium-Catalyzed Allylic Substitution: (R)-Monophos Enables High Enantioselectivity in Stereogenic C–C Bond Formation

The (R)-Monophos ligand, when simply mixed with an iridium precatalyst in THF in the presence of LiCl, generates a highly active catalyst for enantioselective allylic substitution, producing chiral C–C bond centers in good to excellent enantioselectivities . The protocol operates under mild conditions and does not require specialized pre-formed Ir-ligand complexes. This represents a distinct catalytic niche where monodentate phosphoramidites excel relative to bidentate phosphines, which may exhibit lower activity or inverted selectivity in iridium-mediated allylic alkylations .

Allylic Substitution Iridium Catalysis C–C Bond Formation

Optimal Research and Industrial Application Scenarios for (R)-Monophos (CAS 185449-80-3)


Asymmetric Hydrogenation of α-Dehydroamino Acids and Itaconic Acid Derivatives for Enantiopure Amino Acid Production

(R)-Monophos delivers 95–99% ee in Rh-catalyzed hydrogenation of α-dehydroamino acid derivatives and 94–96% ee for itaconic acid and its dimethyl ester, matching or exceeding bidentate ligand performance while enabling catalyst loadings as low as 0.02 mol% and turnover numbers up to 6000 [1]. This application scenario is particularly suited for pharmaceutical intermediate manufacturing where cost-effective access to enantiopure amino acids and β-amino acid precursors is required [2].

Solid-Supported or Encapsulated Heterogeneous Catalysis for Continuous-Flow Hydrogenation Processes

Immobilization of Rh-(R)-Monophos on mesoporous silicas produces recyclable solid catalysts with up to 5.1× higher TOF (4800 h⁻¹ vs. 936 h⁻¹) and improved enantioselectivity (96.0% ee vs. 94% ee) compared to homogeneous counterparts [1]. Encapsulation within FDU-12 nanocages yields TOF 2052 h⁻¹ with 93% ee and catalyst reusability over at least 7 cycles [2]. These heterogeneous systems are optimal for continuous-flow hydrogenation in industrial settings where catalyst recovery and reduced metal leaching are critical process requirements.

Iridium-Catalyzed Enantioselective Allylic Substitution for Chiral C–C Bond Formation

In Ir-catalyzed allylic substitution reactions, (R)-Monophos forms an active catalyst in situ upon mixing with an iridium precatalyst and LiCl in THF, generating stereogenic C–C bond centers with good to excellent enantioselectivities [1]. This protocol is particularly valuable for medicinal chemistry and natural product synthesis where rapid access to chiral allylic building blocks is needed without the complexity of pre-forming air-sensitive metal-ligand complexes.

Cost-Sensitive Industrial Asymmetric Hydrogenation Requiring Minimal Ligand Synthesis Overhead

For pharmaceutical and fine chemical manufacturing where ligand procurement cost and synthetic complexity are decision-driving factors, (R)-Monophos offers a single-step synthesis from commercial (R)-BINOL, eliminating the multi-step sequences required for bidentate ligands such as BINAP or DuPhos [1][2]. This reduced synthetic burden translates to lower ligand cost per batch and simplified supply chain logistics, making (R)-Monophos the preferred choice for high-volume asymmetric hydrogenation campaigns where ligand expense constitutes a significant process cost component [3].

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